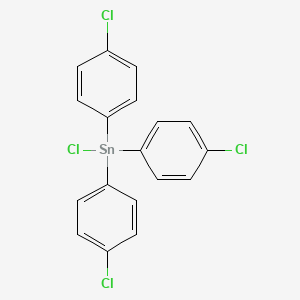
Stannane, chlorotris(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, chlorotris(4-chlorophenyl)-, also known as chloro-tris(4-chlorophenyl)stannane, is an organotin compound with the molecular formula C18H12Cl4Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to three 4-chlorophenyl groups and one chlorine atom. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannane, chlorotris(4-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of tin tetrachloride (SnCl4) with 4-chlorophenylmagnesium bromide (C6H4ClMgBr) in an anhydrous ether solvent. The reaction proceeds as follows:
SnCl4+3C6H4ClMgBr→Sn(C6H4Cl)3Cl+3MgBrCl
The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of stannane, chlorotris(4-chlorophenyl)- often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, chlorotris(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic chloride derivatives, while substitution reactions can produce various organotin compounds with different functional groups .
Aplicaciones Científicas De Investigación
Stannane, chlorotris(4-chlorophenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is utilized in the production of polymers, coatings, and other materials
Mecanismo De Acción
The mechanism of action of stannane, chlorotris(4-chlorophenyl)- involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as catalysis and molecular recognition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
Stannane, tris(4-chlorophenyl)-: Similar structure but lacks the chlorine atom bonded to the tin.
Stannane, chlorotris(phenyl)-: Similar structure but without the chlorine atoms on the phenyl rings.
Uniqueness
Stannane, chlorotris(4-chlorophenyl)- is unique due to the presence of both chlorine atoms on the phenyl rings and the chlorine atom bonded to the tin. This unique structure imparts specific reactivity and properties, making it valuable for certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
1235-30-9 |
|---|---|
Fórmula molecular |
C18H12Cl4Sn |
Peso molecular |
488.8 g/mol |
Nombre IUPAC |
chloro-tris(4-chlorophenyl)stannane |
InChI |
InChI=1S/3C6H4Cl.ClH.Sn/c3*7-6-4-2-1-3-5-6;;/h3*2-5H;1H;/q;;;;+1/p-1 |
Clave InChI |
YVPMSOFRDQQNMG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



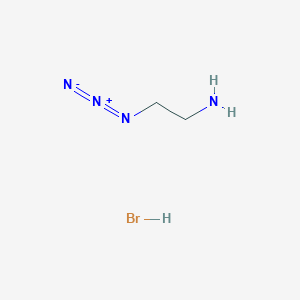


![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
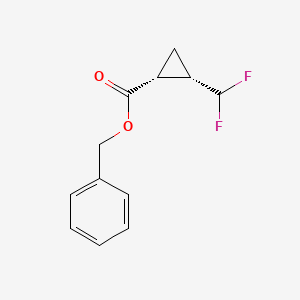
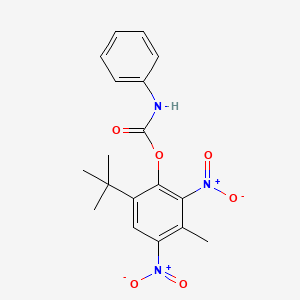
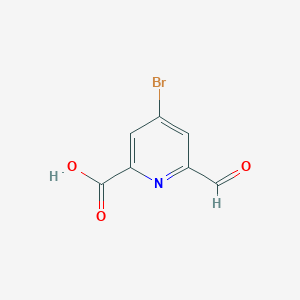
![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
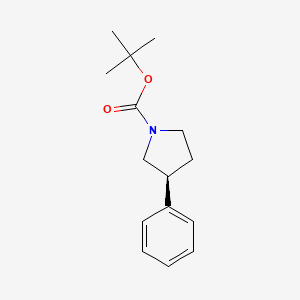


![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)
